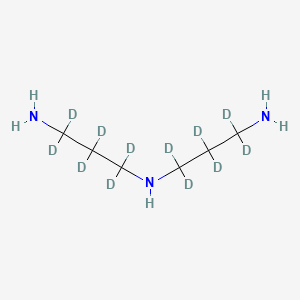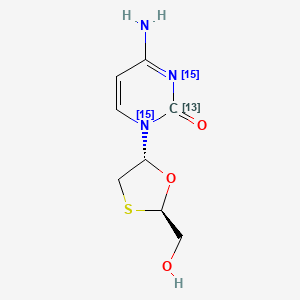
4'-Epi Lamivudine-15N2,13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Epi Lamivudine-15N2,13C: is a stable isotope-labeled variant of lamivudine, where specific nitrogen atoms are replaced with nitrogen-15 (15N) and certain carbon atoms with carbon-13 (13C). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of lamivudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Epi Lamivudine-15N2,13C involves the incorporation of stable isotopes into the lamivudine molecule. The process typically starts with the synthesis of the labeled pyrimidine ring, followed by the attachment of the oxathiolane ring. The reaction conditions often involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of 4’-Epi Lamivudine-15N2,13C follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The production facilities are equipped with advanced analytical tools to monitor the synthesis and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 4’-Epi Lamivudine-15N2,13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Scientific Research Applications
Chemistry: 4’-Epi Lamivudine-15N2,13C is used as a reference standard in analytical chemistry to study the behavior of lamivudine under different conditions. It helps in understanding the stability, degradation, and interaction of lamivudine with other compounds .
Biology: In biological research, this compound is used to trace the metabolic pathways of lamivudine in living organisms. It helps in identifying the metabolites formed and understanding the pharmacokinetics of the drug .
Medicine: In medical research, 4’-Epi Lamivudine-15N2,13C is used to study the efficacy and safety of lamivudine in treating HIV and hepatitis B. It helps in understanding the drug’s mechanism of action and its interaction with other medications .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of lamivudine-based drugs. It ensures the consistency and reliability of the drug formulations .
Mechanism of Action
4’-Epi Lamivudine-15N2,13C, like lamivudine, is a synthetic nucleoside analogue. It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate. This metabolite is incorporated into viral DNA by HIV reverse transcriptase and hepatitis B virus polymerase, resulting in DNA chain termination. This mechanism inhibits the replication of the viruses, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Lamivudine: The parent compound, used in the treatment of HIV and hepatitis B.
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in HIV treatment.
Emtricitabine: A similar compound with a similar mechanism of action, used in combination therapies for HIV.
Uniqueness: 4’-Epi Lamivudine-15N2,13C is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, making it a valuable tool in research .
Properties
Molecular Formula |
C8H11N3O3S |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1/i8+1,10+1,11+1 |
InChI Key |
JTEGQNOMFQHVDC-PNZYAHHTSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


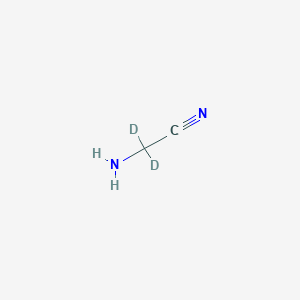
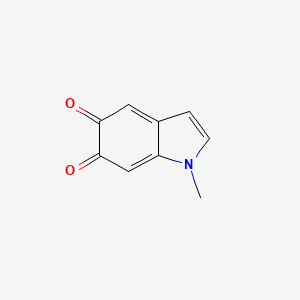
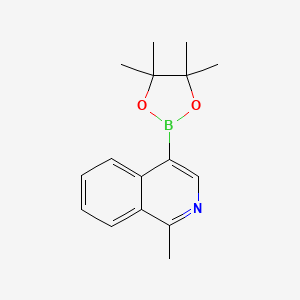
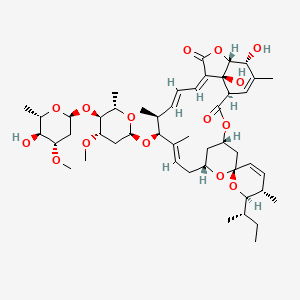
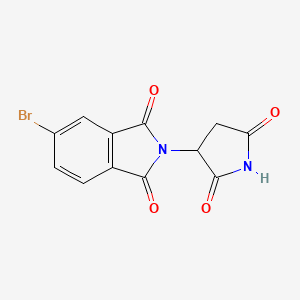
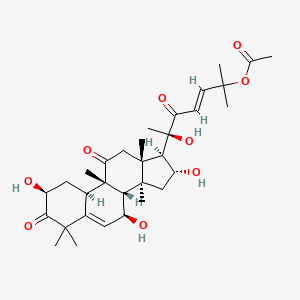

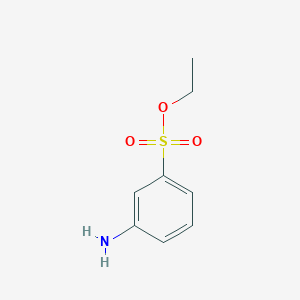
![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
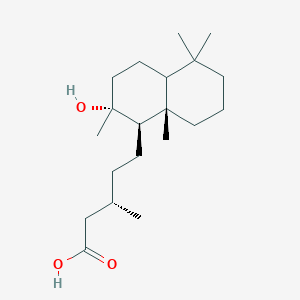

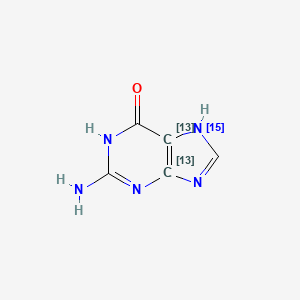
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
